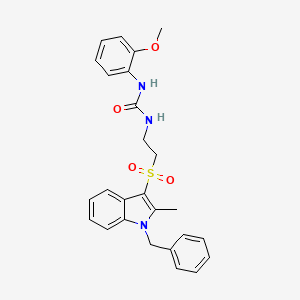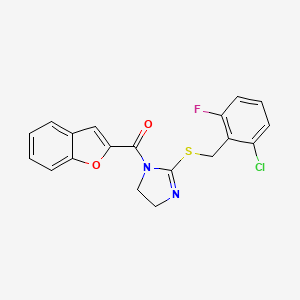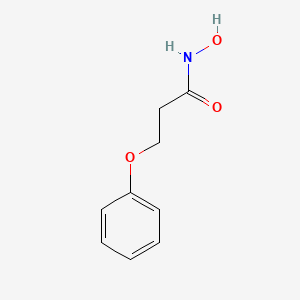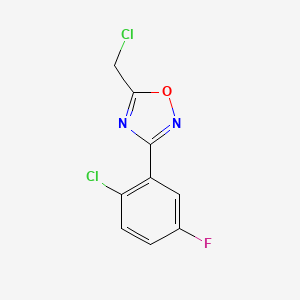
3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole" has been the subject of several studies. It has been synthesized through multistep reactions from 3-chloro-2-fluoro benzoic acid and characterized using various spectroscopic techniques .
Synthesis Analysis
The compound has been synthesized through different methods, including refluxing and microwave irradiation, resulting in the formation of various derivatives .
Molecular Structure Analysis
The molecular structure of the compound has been confirmed using techniques such as single crystal X-ray diffraction, NMR, IR, and mass spectral studies, providing valuable insights into its crystal system, lattice parameters, and structural confirmation .
Chemical Reactions Analysis
The compound has been subjected to various chemical reactions, resulting in the formation of different derivatives and analogues, each with unique properties and activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been extensively studied, including its biological activities, pharmacological evaluations, anti-inflammatory activities, anti-convulsant activities, anti-microbial activities, and optical properties .
Relevant Case Studies
Several case studies have been conducted to evaluate the compound's activities against various human cancer cell lines, anti-tuberculosis activity, and its potential as an optical limiter, demonstrating its diverse range of applications and properties .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation : A study by Bhat et al. (2016) explored the synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives, which exhibited significant anti-convulsant and anti-inflammatory activities. The study supports the potential of such compounds as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antimicrobial Properties : Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showing promising antimicrobial properties against various bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy (Parikh & Joshi, 2014).
Insecticidal Activities : Shi et al. (2000) studied novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, showing insecticidal activities against armyworms. This highlights the potential of such compounds in agricultural applications (Shi et al., 2000).
Polymer Synthesis : Hamciuc et al. (2005) reported the synthesis of fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating the compound's utility in creating polymers with high thermal stability and potential applications in electronics (Hamciuc et al., 2005).
Herbicidal Activity : Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds, suggesting applications in weed control (Tajik & Dadras, 2011).
Anticancer Agents : A study by Vinayak et al. (2017) focused on synthesizing novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine as new anticancer agents. The compounds showed significant cytotoxicity against various cancer cell lines (Vinayak et al., 2017).
Propriétés
IUPAC Name |
3-(2-chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-4-8-13-9(14-15-8)6-3-5(12)1-2-7(6)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBNHODWZCLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC(=N2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

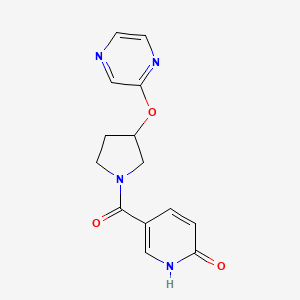
![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)
![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
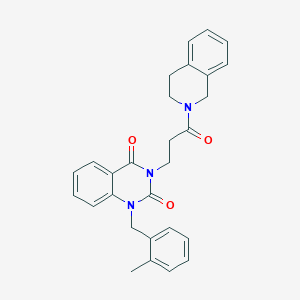
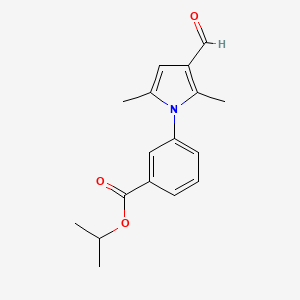
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)
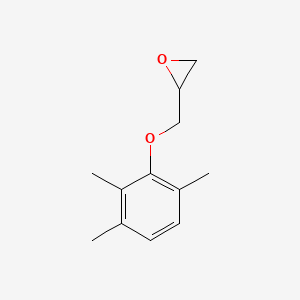
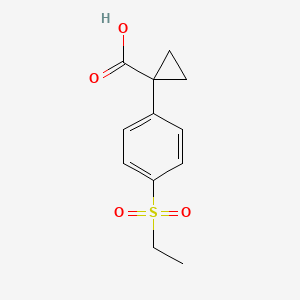
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)
